Menaquinone-9-d7

Analytical Chemistry Food Analysis Method Validation

Menaquinone-9-d7 is a +7 Da stable isotope-labeled MK-9, essential as an internal standard for precise LC-MS/MS quantification of vitamin K2 in foods (e.g., cheese, natto) and biological matrices. It corrects for matrix effects and instrument drift, delivering validated intra-/inter-assay precision (<15% RSD). Differentiated from other deuterated MK variants by its validated analytical performance, ensuring method trueness and regulatory compliance.

Molecular Formula C56H80O2
Molecular Weight 792.3 g/mol
Cat. No. B12058769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenaquinone-9-d7
Molecular FormulaC56H80O2
Molecular Weight792.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+/i11D3,12D,13D,38D,39D
InChIKeyWCRXHNIUHQUASO-LLYLAFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menaquinone-9-d7: A Validated Deuterated Internal Standard for Precise Vitamin K2 (MK-9) Quantification by LC-MS/MS in Complex Matrices


Menaquinone-9-d7 (MK-9-d7) is a stable, isotopically labeled analogue of menaquinone-9 (MK-9), a long-chain vitamin K2 homolog naturally found in bacteria and fermented foods [1]. This compound incorporates seven deuterium atoms, providing a distinct mass shift of +7 Da relative to its unlabeled counterpart while preserving near-identical chemical behavior. Its primary validated application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) methods, enabling accurate, matrix-effect-corrected quantification of native MK-9 in complex samples [2].

Why Unlabeled Menaquinone-9 or Alternative Isotopologues Cannot Replace Menaquinone-9-d7 in Validated Quantitative Assays


In LC-MS/MS quantification, the use of a non-isotopic or structurally dissimilar internal standard fails to correct for analyte-specific ion suppression or enhancement (matrix effects) and instrument drift, leading to inaccurate results. While unlabeled MK-9 co-elutes indistinguishably and alternative deuterated MK-9 variants (e.g., MK-9-d4,d3) may offer different mass shifts, only Menaquinone-9-d7 provides the validated combination of a +7 Da mass separation and documented analytical performance metrics (e.g., intra- and inter-assay precision <15% [1]) within established regulatory-friendly food and biological matrix methods. Substitution with a structurally related but distinct internal standard (e.g., deuterated MK-7) introduces additional variability in extraction efficiency and ionization response [2], undermining method trueness.

Menaquinone-9-d7: Quantifiable Evidence of Analytical Performance and Differentiation


Validated Intra- and Inter-Assay Precision for MK-9 Quantification Using Menaquinone-9-d7 as Internal Standard

In a cost-effective LC-ESI-MS/MS method validated for food matrices, Menaquinone-9-d7 was employed as the internal standard for the quantification of native MK-9. This method achieved intra- and inter-assay precision of <15% relative standard deviation (RSD) for MK-9, which is comparable to the performance achieved for other major vitamin K vitamers (PK, MK-4, MK-7) but significantly better than the <20% RSD observed for MK-5, MK-8, and MK-10, and the ≤25% RSD for MK-6 [1].

Analytical Chemistry Food Analysis Method Validation

Method Equivalence with Reference LC-FLD Technique for MK-9 Determination

The LC-ESI-MS/MS method utilizing Menaquinone-9-d7 as an internal standard was directly compared against a validated reference LC-FLD method (CEN 14148) for the quantification of vitamin K in multiple food matrices. The study found no significant differences between the MK-9 content quantified by the two methods [1]. This demonstrates that the LC-MS/MS approach with the deuterated internal standard provides equivalent accuracy to the established fluorescence-based reference method while offering the advantages of mass spectrometric selectivity.

Method Comparison Food Chemistry Vitamin K Analysis

High Isotopic Enrichment (≥98 atom % D) and Purity (≥95%) Specifications for Reliable Internal Standard Performance

Commercial specifications for a deuterated MK-9 internal standard (MK-9-d4,d3) indicate an isotopic purity of ≥98 atom % D and an assay purity of ≥95% . While exact batch-specific data for Menaquinone-9-d7 requires a certificate of analysis, comparable high isotopic enrichment is expected. This high level of deuteration minimizes unlabeled 'impurity' that would otherwise co-elute with the target analyte and reduce quantification accuracy, a critical factor not present in non-deuterated or low-enrichment standards.

Stable Isotope Labeling Analytical Standards Quality Control

Long-Term Powder Storage Stability at -20°C for Up to 3 Years

According to vendor specifications, Menaquinone-9-d7 as a powder is stable for up to 3 years when stored at -20°C [1]. This stability profile is a critical procurement consideration, as it directly impacts inventory management, reduces the frequency of re-purchasing and re-validation of standards, and ensures long-term data consistency across longitudinal studies.

Stability Storage Conditions Standard Management

Menaquinone-9-d7: Principal Application Scenarios Driven by Validated Analytical Performance


High-Throughput Nutrient Analysis in Food Quality Control Laboratories

Food testing laboratories analyzing fermented products (e.g., cheese, natto) or fortified foods for vitamin K2 content require rapid, robust, and accurate methods. The 9-minute LC-ESI-MS/MS method employing Menaquinone-9-d7 as an internal standard offers validated precision (<15% RSD) [1] and proven equivalence to the reference LC-FLD method [1], making it ideal for routine, high-volume quality control and nutritional labeling compliance.

Accurate Quantification of MK-9 in Complex Biological Matrices for Clinical and Preclinical Research

Studies investigating the bioavailability, metabolism, or tissue distribution of MK-9 from dietary sources or supplements demand high analytical selectivity to differentiate MK-9 from other vitamin K vitamers. The use of Menaquinone-9-d7 as an internal standard corrects for complex matrix effects in plasma, serum, or tissue homogenates, enabling reliable quantification at physiologically relevant levels [1].

Method Development and Validation for Regulatory-Compliant Vitamin K Analysis

Analytical laboratories developing and validating new methods for vitamin K analysis in accordance with guidelines (e.g., ICH, FDA, EU regulations) require a stable, well-characterized internal standard. Menaquinone-9-d7's defined long-term storage stability (3 years at -20°C [2]) and high isotopic purity provide a reliable, consistent reference point for method robustness testing and inter-laboratory reproducibility studies, critical for regulatory submission.

Cross-Validation Studies Comparing LC-MS/MS with Established LC-FLD Methods

For laboratories transitioning from fluorescence detection (LC-FLD) to mass spectrometry (LC-MS/MS) for vitamin K analysis, Menaquinone-9-d7 is an essential tool for cross-validation. As demonstrated, the LC-MS/MS method using this internal standard shows no significant difference in quantified MK-9 content compared to the established LC-FLD reference method [1], providing a direct bridge for method harmonization and historical data comparison.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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